molecular formula C17H25BF3NO5S B13728796 N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B13728796
M. Wt: 423.3 g/mol
InChI Key: QYUULTIBGDDKTD-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of boron, sulfur, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Boronate Ester: The dioxaborolane moiety can be introduced through a reaction between a suitable boronic acid and a diol under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is usually formed by reacting a sulfonyl chloride with a primary or secondary amine.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent under specific conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester or sulfonamide groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the boronate ester can participate in various substitution reactions, such as nucleophilic aromatic substitution or Suzuki coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts are frequently employed in Suzuki coupling reactions, along with bases like potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including as enzyme inhibitors or receptor modulators.

Industry

In industry, the compound could find applications in materials science, such as in the development of advanced polymers or as a component in specialty coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: Lacks the trifluoromethoxy group.

    N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide: Lacks the boronate ester group.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide: Lacks the N,N-diethyl group.

Uniqueness

The presence of both the boronate ester and trifluoromethoxy groups in N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications.

Properties

Molecular Formula

C17H25BF3NO5S

Molecular Weight

423.3 g/mol

IUPAC Name

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C17H25BF3NO5S/c1-7-22(8-2)28(23,24)14-10-9-12(11-13(14)25-17(19,20)21)18-26-15(3,4)16(5,6)27-18/h9-11H,7-8H2,1-6H3

InChI Key

QYUULTIBGDDKTD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(CC)CC)OC(F)(F)F

Origin of Product

United States

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